3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 882220-50-0
Cat. No.: VC6412502
Molecular Formula: C21H22N2O2
Molecular Weight: 334.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882220-50-0 |
|---|---|
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 334.419 |
| IUPAC Name | 3-(4-butoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C21H22N2O2/c1-3-4-12-25-20-11-10-17(13-16(20)2)21-18(15-24)14-23(22-21)19-8-6-5-7-9-19/h5-11,13-15H,3-4,12H2,1-2H3 |
| Standard InChI Key | MFBJZAWMINCHDD-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Introduction
3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound belonging to the pyrazole family, which is a class of heterocyclic compounds known for their diverse biological activities. This compound features a pyrazole ring with a phenyl group and a butoxy-methylphenyl substituent, along with a carbaldehyde functional group. The presence of these functional groups and substituents contributes to its potential applications in medicinal chemistry and organic synthesis.
Chemical Formula and Molecular Weight
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Molecular Formula: CHNO
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Molecular Weight: Approximately 372 g/mol
Synthesis and Preparation
The synthesis of 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves several steps, starting with the formation of a hydrazone intermediate. This process begins with the condensation of 4-butoxy-3-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to form the pyrazole ring. The carbaldehyde group can be introduced through further modification of the pyrazole derivative.
Synthesis Steps:
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Condensation Reaction: Formation of hydrazone from 4-butoxy-3-methylbenzaldehyde and phenylhydrazine.
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Cyclization: Conversion of the hydrazone into a pyrazole ring.
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Introduction of Carbaldehyde Group: Modification to introduce the -CHO group at the 4-position of the pyrazole ring.
Biological Activities and Applications
Pyrazole derivatives, including 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, have been studied for their potential biological activities. These compounds can exhibit antioxidant, anticancer, and anti-inflammatory properties, making them candidates for drug development. The specific biological activity of this compound would depend on its interactions with biological targets such as enzymes or receptors.
Potential Applications:
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Medicinal Chemistry: Potential use in developing drugs with specific biological activities.
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Organic Synthesis: Useful as a building block for synthesizing more complex molecules.
Analytical Techniques for Characterization
To confirm the structure and purity of 3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.
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Mass Spectrometry (MS): Useful for determining the molecular weight and fragmentation pattern.
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